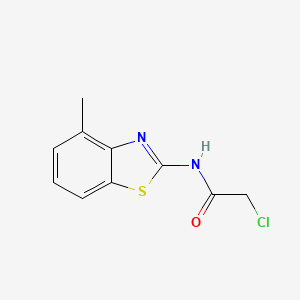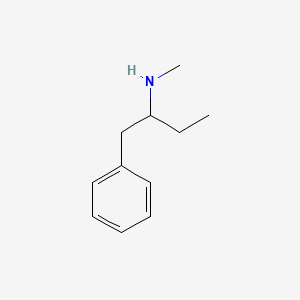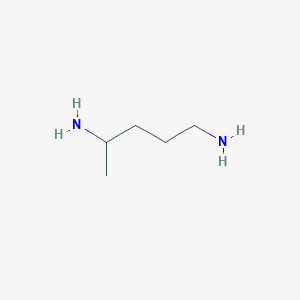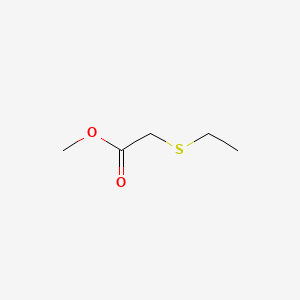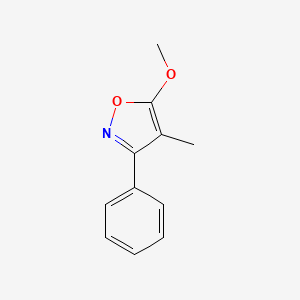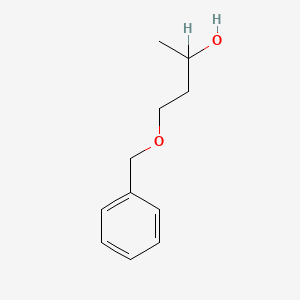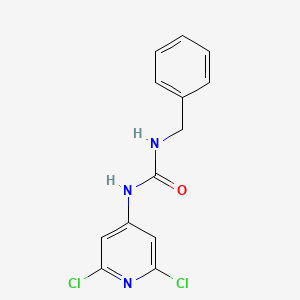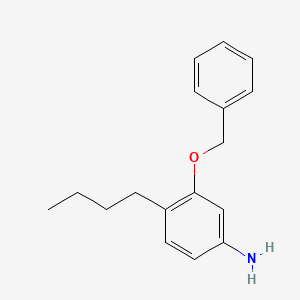
2-(3-methylbutyl)oxirane
Übersicht
Beschreibung
2-(3-methylbutyl)oxirane, also known as 3-methylbutyl oxirane, is an organic compound with the molecular formula C7H14O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is a colorless liquid with a characteristic ether-like odor and is known for its reactivity due to the strained ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(3-methylbutyl)oxirane can be synthesized through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters in the alpha position with aldehydes or ketones in a basic medium, followed by intramolecular S_N2 cyclization.
Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or hydrogen peroxide. The choice of method depends on the desired scale, cost, and specific application requirements.
Types of Reactions:
Ring-Opening Reactions: this compound undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated products.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions.
Peracids: Employed in the epoxidation of alkenes.
Tertiary Amines: Act as catalysts in certain ring-opening reactions.
Major Products:
β-Hydroxypropyl Esters: Formed from the reaction with carboxylic acids.
Diols: Resulting from oxidation reactions.
Functionalized Molecules: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(3-methylbutyl)oxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to introduce functional groups into molecules.
Biology and Medicine: Employed in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of oxirane, (3-methylbutyl)- primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles, leading to the creation of new functional groups .
Vergleich Mit ähnlichen Verbindungen
- Oxirane, (1-methylbutyl)-
- Oxirane, (3,3-dimethylbutyl)-
- Oxirane, (2-ethylbutyl)-
Comparison: 2-(3-methylbutyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in reactions. Compared to other oxiranes, it may exhibit different regioselectivity and stereoselectivity in ring-opening reactions .
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUOMFVRJIVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336544 | |
| Record name | Oxirane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53229-41-7 | |
| Record name | Oxirane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine](/img/structure/B1615491.png)
